2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole family, which is recognized for its significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide involves multiple stepsThe final step involves the acetamide formation through a condensation reaction with N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under reflux conditions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrazole derivatives.
Scientific Research Applications
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes in the metabolic pathways of parasites, thereby exerting its antileishmanial and antimalarial effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
ethyl 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetate: Shares a similar structure but with an ethyl ester group instead of the acetamide group.
2-methyl-5-trifluoromethyl-2H-pyrazol-3-ol: Another pyrazole derivative with different substituents.
The uniqueness of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide lies in its specific combination of substituents, which contribute to its distinct pharmacological properties.
Properties
Molecular Formula |
C14H15ClF3N5O |
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Molecular Weight |
361.75 g/mol |
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C14H15ClF3N5O/c1-22-6-8(5-20-22)4-19-10(24)7-23-12(9-2-3-9)11(15)13(21-23)14(16,17)18/h5-6,9H,2-4,7H2,1H3,(H,19,24) |
InChI Key |
YPOJLIBLWXCFMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)CN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3 |
Origin of Product |
United States |
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